molecular formula C15H17F3N4OS B2409744 2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2202037-16-7

2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2409744
CAS No.: 2202037-16-7
M. Wt: 358.38
InChI Key: QVFBOGKOWCGFHR-UHFFFAOYSA-N
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Description

2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a trifluoromethyl group

Properties

IUPAC Name

2-methyl-5-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4OS/c1-10-20-21-14(24-10)22-7-5-11(6-8-22)9-23-13-4-2-3-12(19-13)15(16,17)18/h2-4,11H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFBOGKOWCGFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole with piperidine derivatives under specific conditions to form the piperidinylmethoxy group. The trifluoromethyl group is introduced through subsequent reactions involving trifluoromethylating agents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: : The thiadiazole ring can be reduced to form different derivatives.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Trifluoromethyl derivatives with varying oxidation states.

  • Reduction: : Reduced thiadiazole derivatives.

  • Substitution: : Piperidine derivatives with different substituents.

Scientific Research Applications

Pharmaceutical Development

The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives containing thiadiazole and piperidine structures exhibit significant pharmacological activities, including:

  • Antimicrobial Activity: Compounds similar to this structure have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives with thiadiazole rings have been evaluated for their ability to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa, demonstrating promising minimal inhibitory concentrations (MIC) .
  • Anticancer Properties: The cytotoxic effects of thiadiazole derivatives have been documented in several studies. For example, certain derivatives have shown effectiveness against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma), with IC50 values indicating potent activity . The unique structural features of the compound may enhance its interaction with cellular targets involved in tumor growth.

Neuropharmacology

The piperidine component is known for its neuroactive properties. Compounds with similar piperidine structures have been investigated for their potential in treating neurological disorders. Preliminary studies suggest that modifications in the piperidine ring can lead to enhanced neuroprotective effects .

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound may interact at the molecular level, guiding further experimental validations .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-MethylthiadiazoleContains thiadiazole; lacks piperidineAntimicrobial
Piperidine derivativesContains piperidine; variable substituentsNeuroprotective
Trifluoromethyl pyridinesContains trifluoromethyl; diverse substituentsAntidepressant

Case Study 1: Antimicrobial Efficacy

A study published in Sci. Pharm. evaluated several thiazolopyridine derivatives for their antimicrobial properties. Among them, a derivative closely related to the target compound exhibited an MIC value of 0.21 μM against Pseudomonas aeruginosa, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

Research focusing on 1,3,4-thiadiazole derivatives indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxic activity against various cancer cell lines. The study emphasized structure-activity relationships that could inform future drug design efforts targeting cancer .

Mechanism of Action

The mechanism by which 2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring, in particular, is known to disrupt processes related to DNA replication, making it a candidate for antimicrobial and anticancer applications.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the trifluoromethyl group and the piperidine ring. Similar compounds include:

  • 1,3,4-Thiadiazole derivatives: : Known for their antimicrobial and anticancer properties.

  • Piperidine derivatives: : Used in various pharmaceutical applications.

  • Trifluoromethylated compounds: : Applied in material science and medicinal chemistry.

Biological Activity

The compound 2-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly in the context of anticancer and antimicrobial properties.

Molecular Characteristics

The compound features a complex structure characterized by:

  • Thiadiazole moiety : Contributes to various biological activities.
  • Piperidine ring : Enhances neuroprotective properties.
  • Trifluoromethyl group : Potentially increases lipophilicity and bioactivity.
PropertyValue
Molecular FormulaC15H18F3N3OS
Molecular Weight335.39 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing thiadiazole and pyridine derivatives. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various human cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 5.69 to 9.36 µM were reported for structurally related thiadiazolopyrimidine derivatives .
  • PC3 (prostate cancer) : Compounds exhibited notable antiproliferative activity at concentrations as low as 10 μM/mL .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of electron-withdrawing groups (like trifluoromethyl) enhances cytotoxicity.
  • The substitution pattern on the piperidine and thiadiazole rings is crucial for activity against specific cancer types.

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties:

  • Broad-spectrum activity : Some derivatives showed effectiveness against both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL .

Neuroprotective Effects

The piperidine component is associated with neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Research indicates that piperidine derivatives often exhibit significant neuroprotective activities due to their ability to modulate neurotransmitter systems.

Synthesis and Evaluation

A study conducted on related thiadiazole compounds synthesized several derivatives and evaluated their biological activities:

  • Cytotoxicity Testing : Utilizing the MTT assay, researchers assessed the viability of cancer cell lines post-treatment.
  • In Silico Docking Studies : These studies aimed to predict binding affinities to target proteins involved in cancer progression, confirming a strong interaction with key enzymes like topoisomerases .

Comparative Analysis of Biological Activities

A comparative table summarizes the biological activities of structurally related compounds:

Compound NameActivity TypeIC50/Other Metrics
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-oneAnticancerIC50 = 5.69 - 9.36 µM
4-{[(1H-imidazol-2-yl)methyl]piperidin-1-yl}AntimicrobialMIC = 15.62 µg/mL
Thiadiazolo-pyrimidine derivativesAntitumorGI50 = 3.29 µg/mL

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of the compound?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) or PEG-400 are preferred for cyclization and coupling reactions, as they stabilize intermediates and enhance reaction rates .
  • Catalysis : Acidic conditions (e.g., acetic acid) improve thiosemicarbazide coupling efficiency, while base catalysis may aid in deprotonation during heterocycle formation .
  • Temperature : Controlled heating (70–80°C) balances reactivity and minimizes side reactions, particularly in multi-step syntheses involving thiadiazole or oxadiazole rings .
  • Workup : Ice-cold water precipitation followed by recrystallization (aqueous acetic acid) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include piperidine methoxy protons (δ ~3.5–4.0 ppm), trifluoromethyl carbon (δ ~120–125 ppm), and thiadiazole ring protons (δ ~7.5–8.5 ppm for aromatic regions) .
  • IR Spectroscopy : Stretching vibrations for C-O-C (1074–1119 cm⁻¹), C=S (1292–1327 cm⁻¹), and C=N (1600–1618 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+] at 404–447 m/z) and fragmentation patterns validate the molecular formula and substituent arrangement .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Assay Standardization : Control variables such as bacterial strain (e.g., Mycobacterium tuberculosis H37Rv for anti-TB assays) or cancer cell lines (e.g., MCF-7 for cytotoxicity) to ensure reproducibility .
  • Dosage Calibration : Use log-dose response curves to identify IC₅₀ discrepancies caused by solubility variations (e.g., DMSO vs. aqueous buffers) .
  • Meta-Analysis : Compare structural analogs (e.g., triazolo-thiadiazole derivatives) to isolate substituent effects (e.g., electron-withdrawing CF₃ vs. CH₃) .

Q. What computational strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) or human kinase domains, prioritizing hydrogen bonds with piperidine methoxy and hydrophobic contacts with CF₃ .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and ligand-protein residence times to predict efficacy .
  • QSAR Modeling : Corrogate substituent electronegativity (e.g., CF₃ enhances membrane permeability) with bioactivity data to guide lead optimization .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : LogP calculations (e.g., ChemAxon) show CF₃ increases hydrophobicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic Stability : In vitro microsomal assays (human liver microsomes) quantify CYP450-mediated oxidation; CF₃ reduces metabolic degradation compared to CH₃ .
  • Protein Binding : SPR analysis reveals CF₃ enhances albumin binding (KD ~10⁻⁶ M), potentially prolonging half-life .

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